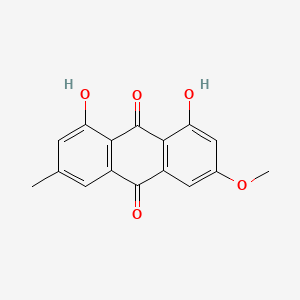

Physcion

Vue d'ensemble

Description

Physcion is a major bioactive ingredient in traditional Chinese medicine, specifically in Radix et Rhizoma Rhei . It has an anthraquinone chemical structure and exhibits a variety of pharmacological activities including laxative, hepatoprotective, anti-inflammatory, anti-microbial, and anti-proliferative effects .

Synthesis Analysis

Physcion is one of the natural anthraquinones and its production via plant extraction limits its yield promotion and application . A pair of polyketide synthases (PKS) in emodin biosynthesis were used as probes to mine the potential O-methyltransferase (OMT) responsible for physcion biosynthesis . A distinct OMT (AcOMT) was identified with the ability to transfer a methyl group to C-6 hydroxyl of emodin to form physcion . Through introducing AcOMT, the de novo production of physcion was successfully obtained in Aspergillus nidulans .

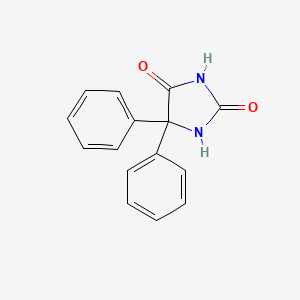

Molecular Structure Analysis

Physcion is a dihydroxyanthraquinone that is 9,10-anthraquinone bearing hydroxy substituents at positions 1 and 8, a methoxy group at position 3, and a methyl group at position 6 . It has been widely isolated and characterized from both terrestrial and marine sources .

Applications De Recherche Scientifique

1. Agriculture: Enhancing Wheat Yield

- Application : Physcion is used to induce plant resistance to disease and is registered to control powdery mildew by spraying in China . Seed coating is a precision method for pest prevention and control. Mixtures containing physcion and commonly used fungicides were designed and applied in a field trial .

- Method : Greenhouse experiments screened the optimal concentration of physcion for seed coating and found it to be 1:50, with excellent promotion of plant growth and powdery mildew control . In field trials, seeds coated with a combinations of physcion with validamycin and pyrimidine nucleotide (2#) at 1:50 exhibited the highest emergence rate, tillering number, control effect of wheat powdery mildew, enzyme activity of ascorbate peroxidase (APX), glutathione reductase (GR), and peroxidase (POD), photosynthetic pigment content, and yield .

- Results : The results provide an effective approach to wheat disease control and yield increase in wheat fields, and can lay the basis for reasonable application of physcion in Huang-huai-hai plain in China .

2. Horticulture: Controlling Powdery Mildew in Rosa roxburghii

- Application : Physcion is used together with chitosan to control powdery mildew in Rosa roxburghii .

- Method : The foliar application of 12.5 mg L −1 0.5% physcion aqueous solutions (AS) + 250 mg L −1 chitosan efficiently controlled powdery mildew .

- Results : The efficacies of this method were 92.65% and 90.68% after 7 d and 14 d, respectively, which were conspicuously higher than 83.62% and 80.43% of 25 mg L −1 0.5% physcion AS, as well as 70.75% and 77.80% of 500 mg L −1 chitosan . This association was more efficient than physcion or chitosan alone for ameliorating the yield and quality of R. roxburghii .

3. Medicine: Anti-Inflammatory Effects

- Application : Physcion has been found to have anti-inflammatory effects .

- Method : Treatment with physcion decreased production and mRNA expression levels of TSLP, IL-6, TNF-α, and IL-1β in activated HMC-1 cells . Physcion reduced the expression levels of RIP2/caspase-1 and phospho (p)ERK/pJNK/pp38 in activated HMC-1 cells . Physcion suppressed the expression levels of pIKKβ/NF-κB/pIkBα in activated HMC-1 cells .

- Results : The results suggest that physcion has potential as a therapeutic agent for inflammatory diseases .

4. Medicine: Anticancer Effects

- Application : Physcion has potential anticancer effects in cervical cancer cells .

- Method : The extent of morphological and ultrastructural changes in HeLa cells was assessed by optical, fluorescence and electron microscopy after exposure to various concentrations of physcion . Cell viability was assessed by MTT assay, while the cell cycle, LC3 expression, apoptosis, change of mitochondrial potential, Bcl-2 protein expression level and the level of reactive oxygen species were analyzed by flow cytometry .

- Results : As a result of physcion encumbrance, concentration-dependent inhibition of HeLa cell viability and the G0/G1 phase of the cell cycle was observed . Activation of the lysosomal system was also revealed, which was expressed by an increased number of lysosomes, autophage vacuoles and increased expression of the LC3 protein, a marker of the autophagy process . Transmission electron microscopy and fluorescence microscopy showed that physcion induced clear changes in cervical cancer cells, especially in the structure of the nucleus and mitochondria, which correlated with the production of reactive oxygen species by the test compound and indicated the induction of the oxidative process . At the same time, the pro-apoptotic effect of physcion was demonstrated, and this mechanism was dependent on the activation of caspases 3/7 and the reduction in Bcl-2 protein expression .

5. Medicine: Antioxidant Effects

- Application : Physcion has been found to have antioxidant effects .

- Method : The research showed a significant increase in the production of reactive oxygen species (ROS), generated by the action of physcion at all tested concentrations, compared to control cells .

- Results : The results indicate an antitumor mechanism of action of physcion, based on the induction of oxidative stress .

6. Medicine: Antifungal Effects

- Application : Physcion is a highly active antibacterial compound of anthraquinone, created by the Hubei Academy of Agricultural Sciences, China . Its application as a fungicide has been gradually increasing .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Orientations Futures

While specific future directions for Physcion are not explicitly mentioned in the search results, it’s clear that modern physics is an exciting and rapidly progressing field, prompting significant shifts in how we teach physics across all educational levels . This could potentially impact the study and application of Physcion in the future.

Propriétés

IUPAC Name |

1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-7-3-9-13(11(17)4-7)16(20)14-10(15(9)19)5-8(21-2)6-12(14)18/h3-6,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWOKTFYGVYKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200101 | |

| Record name | Physcione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Physcione | |

CAS RN |

521-61-9 | |

| Record name | Physcion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Physcione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Physcion | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Physcione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dihydroxy-3-methoxy-6-methylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYSCIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6PT94IV61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

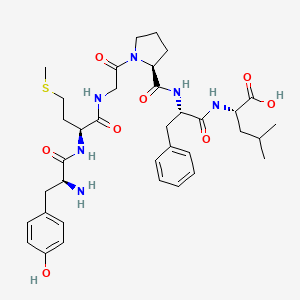

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B1677688.png)